REACTION_CXSMILES
|
[N:1]1([CH2:6][C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12]([NH:17]C(=O)C)[CH:13]=3)[N:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1>Cl>[N:1]1([CH2:6][C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12]([NH2:17])[CH:13]=3)[N:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
5.53 g
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)CC1=NC2=CC=C(C=C2C=C1)NC(C)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 110° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
|
the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
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Details
|
To the resulting residue was added ethyl acetate
|
Type
|
WASH
|
Details
|
the mixture was washed with an aqueous potassium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
an aqueous saturated sodium chloride solution, dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CC1=NC2=CC=C(C=C2C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |